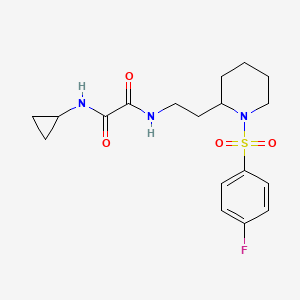

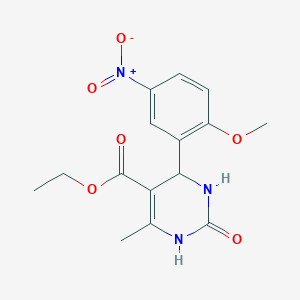

![molecular formula C17H17FN4OS B2553095 N-[(3-Fluoro-4-morpholin-4-ylphenyl)methyl]thieno[3,2-d]pyrimidin-4-amine CAS No. 2411246-16-5](/img/structure/B2553095.png)

N-[(3-Fluoro-4-morpholin-4-ylphenyl)methyl]thieno[3,2-d]pyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N-[(3-Fluoro-4-morpholin-4-ylphenyl)methyl]thieno[3,2-d]pyrimidin-4-amine is a derivative of the thieno[3,2-d]pyrimidin-4-amine class, which has been the subject of various studies due to its potential biological activities. These compounds are known for their kinase inhibitory properties and have been explored for the treatment of diseases such as psoriasis and cancer .

Synthesis Analysis

The synthesis of related thieno[3,2-d]pyrimidin-4-amine derivatives typically involves structure-based drug design and synthetic chemistry. For instance, compound 12f, a potent NIK inhibitor, was synthesized through a series of reactions including condensation and Dimroth rearrangement . Similarly, N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amines and their analogues were obtained via microwave-accelerated condensation and rearrangement processes . These methods provide rapid access to libraries of compounds for biological evaluation.

Molecular Structure Analysis

The molecular structure of these compounds is crucial for their biological activity. For example, the complete crystal structure of a related compound, N-(3,4-dimethoxyphenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine, was determined using single-crystal X-ray diffraction, which helps in understanding the biological mechanism of action .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thieno[3,2-d]pyrimidin-4-amine derivatives are varied and include cyclization, chlorination, substitution, and coupling reactions . These reactions are carefully designed to introduce specific functional groups that are essential for the biological activity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, stability, and reactivity, are important for their pharmacokinetic profiles and therapeutic efficacy. For instance, the pharmacokinetics of compound 12f were found to be better than a previously developed compound by Amgen, which contributed to its effectiveness in treating psoriasis in a mouse model .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

N-[(3-Fluoro-4-morpholin-4-ylphenyl)methyl]thieno[3,2-d]pyrimidin-4-amine and its derivatives are key intermediates in the synthesis of various compounds with biological activities. Lei et al. (2017) demonstrated a rapid and green synthetic method for similar compounds, which are crucial in inhibiting tumor necrosis factor alpha and nitric oxide (Lei, Wang, Xiong, & Lan, 2017). Additionally, Abdel-rahman, Awad, & Bakhite (1992) described the synthesis of novel tetrahydroquinolin derivatives related to this compound (Abdel-rahman, Awad, & Bakhite, 1992).

Biological Activity and Applications

- Antianaphylactic Activity: Wagner et al. (1993) reported that certain N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines, closely related to the compound , displayed antianaphylactic activity (Wagner, Vieweg, Prantz, & Leistner, 1993).

- Kinase Inhibition: Hayakawa et al. (2007) discovered a 4-Morpholin-4-ylpyrido derivative as a potent p110alpha inhibitor, indicating its potential in kinase inhibition, which is crucial in cancer research (Hayakawa et al., 2007).

- Antimicrobial Activity: Thanusu, Kanagarajan, & Gopalakrishnan (2010) synthesized an array of 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines, demonstrating significant antimicrobial activity, indicating the potential of derivatives of the compound in antimicrobial applications (Thanusu, Kanagarajan, & Gopalakrishnan, 2010).

Pharmacological Applications

- Psoriasis Treatment: Zhu et al. (2020) identified N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent and selective NF-κB Inducing Kinase (NIK) inhibitors for the treatment of psoriasis, highlighting the therapeutic potential of similar compounds (Zhu et al., 2020).

Antiproliferative Effects

- Anticancer Properties: Atapour-Mashhad et al. (2017) synthesized new Pyrimido[1,6-a]Thieno[2,3-d]Pyrimidine Derivatives and evaluated them for antiproliferative activity against human breast cancer cells, indicating the potential anticancer properties of related compounds (Atapour-Mashhad et al., 2017).

Propiedades

IUPAC Name |

N-[(3-fluoro-4-morpholin-4-ylphenyl)methyl]thieno[3,2-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN4OS/c18-13-9-12(1-2-15(13)22-4-6-23-7-5-22)10-19-17-16-14(3-8-24-16)20-11-21-17/h1-3,8-9,11H,4-7,10H2,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RASWFRAWKSYPKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)CNC3=NC=NC4=C3SC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3-Fluoro-4-morpholin-4-ylphenyl)methyl]thieno[3,2-d]pyrimidin-4-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

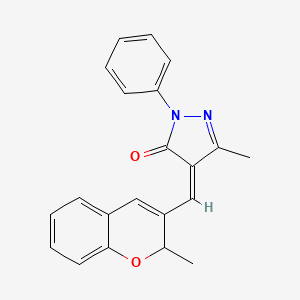

![1-(4-Methoxyphenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2553013.png)

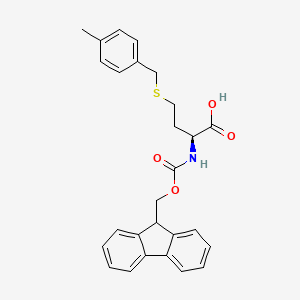

![methyl 3-ethyl-5-{[(2-phenylethyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B2553014.png)

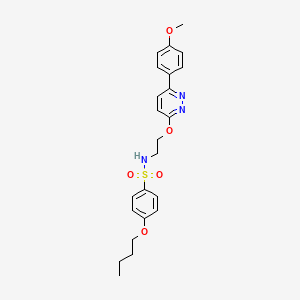

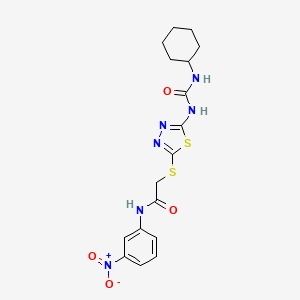

![4-methoxy-N-(2-(6-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2553015.png)

![N-[(adamantan-1-yl)methyl]-4-chloronaphthalene-1-sulfonamide](/img/structure/B2553019.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2553023.png)

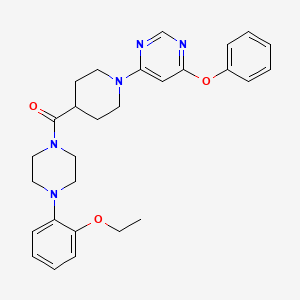

![5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2553025.png)

![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2553026.png)